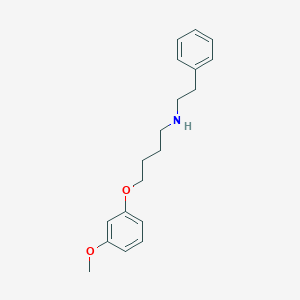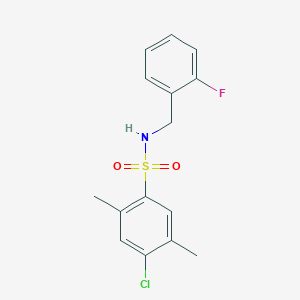![molecular formula C23H21N3O4 B4651119 4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4651119.png)
4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide
Übersicht
Beschreibung
4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FV-100 and is a member of the benzamide class of antiviral drugs.
Wirkmechanismus
The mechanism of action of 4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the inhibition of viral DNA replication. FV-100 is a prodrug that is converted into its active form, penciclovir, by cellular enzymes. Penciclovir then inhibits viral DNA polymerase, preventing the replication of viral DNA and ultimately leading to the death of the virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide are primarily related to its antiviral activity. FV-100 has been shown to significantly reduce the duration and severity of herpes zoster and varicella-zoster infections. It has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide in lab experiments is its potent antiviral activity. This makes it a valuable tool for studying the replication and pathogenesis of herpes zoster and varicella-zoster viruses. However, one limitation of using FV-100 in lab experiments is its cost, which may limit its availability to researchers with limited funding.
Zukünftige Richtungen
There are several future directions for research on 4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide. One direction is the development of new antiviral drugs based on the structure of FV-100. Another direction is the investigation of the potential use of FV-100 in the treatment of other viral infections. Additionally, further research is needed to fully understand the mechanism of action of FV-100 and to identify any potential long-term adverse effects associated with its use.
Wissenschaftliche Forschungsanwendungen
4-(acetylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide has potential applications in various fields of scientific research. One of its primary applications is in the treatment of viral infections, specifically herpes zoster virus (HZV) and varicella-zoster virus (VZV). FV-100 has been shown to have potent antiviral activity against these viruses, making it a promising candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
4-acetamido-N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-16(27)25-19-11-9-18(10-12-19)22(28)26-21(14-17-6-3-2-4-7-17)23(29)24-15-20-8-5-13-30-20/h2-14H,15H2,1H3,(H,24,29)(H,25,27)(H,26,28)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTHPUBEYNSJHI-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylamino-N-{1-[(furan-2-ylmethyl)-carbamoyl]-2-phenyl-vinyl}-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4651048.png)


![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)

![3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4651087.png)
![5-chloro-N-{3-[N-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4651093.png)
![ethyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B4651107.png)
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4651111.png)
![1-ethyl-4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4651112.png)
![isopropyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4651114.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4651115.png)